molecular formula C10H14N2O2 B15377231 Salicylic acid, 2-isopropylhydrazide CAS No. 3583-75-3

Salicylic acid, 2-isopropylhydrazide

Cat. No.: B15377231
CAS No.: 3583-75-3
M. Wt: 194.23 g/mol
InChI Key: XVLNFEPCVBRKFX-UHFFFAOYSA-N
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Description

Salicylic acid, 2-isopropylhydrazide (SAIH) is a hydrazide derivative of salicylic acid (2-hydroxybenzoic acid), a well-characterized compound with anti-inflammatory, antioxidant, and anti-tumor properties . The hydrazide group (–NH–NH–) in SAIH replaces the hydroxyl (–OH) or ester (–O–) moieties found in other salicylic acid derivatives, conferring unique chemical and pharmacological characteristics.

Properties

CAS No.

3583-75-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-5-3-4-6-9(8)13/h3-7,11,13H,1-2H3,(H,12,14)

InChI Key

XVLNFEPCVBRKFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity : Hydrazide derivatives like SAIH exhibit stronger nucleophilic and reducing properties than salicylic acid esters or salts, making them suitable for metal chelation (e.g., copper complexes) .

Non-Hydrazide Salicylic Acid Derivatives

Compound Name Molecular Formula Key Modifications Applications References
Salicylic acid (parent compound) C₇H₆O₃ –OH and –COOH groups Anti-inflammatory, keratolytic (cosmetics), precursor to aspirin
Aspirin (acetylsalicylic acid) C₉H₈O₄ Acetylated –OH group Analgesic, antiplatelet; reduced gastric irritation compared to salicylic acid
Sulfasalazine C₁₈H₁₄N₄O₅S Sulfonamide and pyridyl groups Anti-inflammatory (inflammatory bowel disease)
Copper(II) salicylate complexes Variable Metal coordination SOD-mimetic activity; anti-tumor effects in triple-negative breast cancer

Key Differences :

  • Pharmacokinetics : SAIH’s hydrazide group may slow hydrolysis compared to ester derivatives like aspirin, prolonging its half-life .
  • Mechanism of Action : Unlike sulfasalazine (a prodrug targeting the gut), SAIH likely acts via direct redox or chelation pathways, similar to copper salicylate complexes .

Antioxidant and Anti-Tumor Activity

  • However, SAIH’s hydrazide group may introduce additional radical scavenging pathways via –NH–NH– bonds .
  • Anti-Tumor Potential: Copper complexes of salicylic acid derivatives show SOD-like activity, inhibiting tumor growth in vivo . SAIH’s hydrazide group could enhance metal-binding capacity, mimicking these effects .

Market and Regulatory Considerations

While salicylic acid dominates markets in skincare and pharmaceuticals (e.g., acne treatments), hydrazide derivatives like SAIH face competition from alternative compounds (e.g., clove-derived eugenol, which mimics salicylic acid’s anti-inflammatory effects) . Regulatory challenges for SAIH include stringent safety evaluations due to its hydrazine-related toxicity risks, unlike GRAS (Generally Recognized as Safe)-listed derivatives like sodium salicylate .

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